4-(5-Methyl-1H-benzoimidazol-2-yl)-butyric acid
Description
4-(5-Methyl-1H-benzoimidazol-2-yl)-butyric acid is a benzimidazole derivative featuring a methyl substituent at the 5-position of the benzimidazole core and a butyric acid side chain at the 2-position. The methyl group at the 5-position may influence electronic properties and steric interactions, while the butyric acid moiety enhances solubility and enables functionalization (e.g., esterification or salt formation). This compound serves as a precursor for synthesizing hydrazide derivatives, as demonstrated in its use to generate N'-(substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide derivatives .
Properties
IUPAC Name |
4-(6-methyl-1H-benzimidazol-2-yl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8-5-6-9-10(7-8)14-11(13-9)3-2-4-12(15)16/h5-7H,2-4H2,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDKLOGDDMOAHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-1H-benzoimidazol-2-yl)-butyric acid typically involves the condensation of 5-methyl-1H-benzimidazole with butyric acid or its derivatives. The reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used. Common reagents include hydrochloric acid or sodium hydroxide, and the reaction is often performed at elevated temperatures to ensure complete condensation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
4-(5-Methyl-1H-benzoimidazol-2-yl)-butyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the benzimidazole ring, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzimidazole ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine, followed by nucleophilic substitution with various nucleophiles.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological and chemical properties depending on the nature of the substituents introduced.
Scientific Research Applications
4-(5-Methyl-1H-benzoimidazol-2-yl)-butyric acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-(5-Methyl-1H-benzoimidazol-2-yl)-butyric acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of DNA synthesis, disruption of cellular metabolism, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
4-(5-Nitro-1H-benzoimidazol-2-yl)-butyric Acid
- Structure: Replaces the 5-methyl group with a nitro (-NO₂) substituent.
- Properties :
- Nitro-substituted derivatives are often intermediates for further reduction to amino groups .
4-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-butyric Acid Ethyl Ester
- Structure: Features an amino (-NH₂) group at the 5-position and an ethyl ester replacing the carboxylic acid.
- Properties: Molecular Formula: C₁₄H₁₈N₃O₂ (esterification reduces polarity). Key Differences: The ethyl ester enhances lipophilicity, improving membrane permeability in biological systems. The amino group enables participation in hydrogen bonding or further functionalization .
Functional Group Modifications on the Side Chain
Ethyl 5-Amino-1-methyl-1H-benzimidazole-2-butanoate
- Structure : Ethyl ester derivative of the butyric acid side chain.
- Impact : Esterification typically increases volatility and decreases water solubility compared to the free acid form. This modification is common in prodrug design to enhance bioavailability .
Comparative Data Table
| Compound Name | Substituent (5-position) | Side Chain | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) |
|---|---|---|---|---|---|
| 4-(5-Methyl-1H-benzoimidazol-2-yl)-butyric acid | Methyl (-CH₃) | Butyric acid | C₁₂H₁₄N₂O₂ | ~242.26 (calculated) | N/A |
| 4-(5-Nitro-1H-benzoimidazol-2-yl)-butyric acid | Nitro (-NO₂) | Butyric acid | C₁₁H₁₁N₃O₄ | 249.223 | 599.2 |
| 4-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-butyric acid ethyl ester | Amino (-NH₂) | Ethyl ester | C₁₄H₁₈N₃O₂ | ~276.32 (calculated) | N/A |
The nitro analog’s higher boiling point reflects stronger dipole-dipole interactions from the nitro group .
Limitations and Knowledge Gaps
- Experimental data for the methyl-substituted compound (e.g., melting point, solubility) are scarce, necessitating further characterization.
Biological Activity
4-(5-Methyl-1H-benzoimidazol-2-yl)-butyric acid is a compound of significant interest due to its potential biological activities. This article explores its antimicrobial, anticancer, and other therapeutic properties, supported by detailed research findings and data tables.
Chemical Structure and Properties
The compound this compound features a benzoimidazole moiety, which is known for its diverse biological activities. The specific structure includes:
- Molecular Formula : C_{13}H_{14}N_{2}O_{2}
- Molecular Weight : 230.26 g/mol
The presence of the methyl group at the 5-position of the benzoimidazole ring contributes to its unique chemical behavior and biological activity.
The mechanism of action for this compound involves several pathways:
- Enzyme Inhibition : The compound can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects.
- Receptor Interaction : It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
- Gene Expression Modulation : The compound can affect the expression of genes involved in physiological and pathological processes.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. Studies have shown effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 50 |
Anticancer Activity
The anticancer potential of this compound has been highlighted in several studies. It has shown efficacy against various cancer cell lines, including breast, prostate, and leukemia cells. The IC50 values reported range from 3 to 14 µM, indicating potent activity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 8 |
| PC-3 (Prostate) | 10 |
| K562 (Leukemia) | 5 |
In vitro studies demonstrated that treatment with this compound led to apoptosis in cancer cells, characterized by increased lactate dehydrogenase (LDH) levels and cell cycle arrest in the S phase.
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory effects. Studies have shown that it inhibits pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting a potential therapeutic role in inflammatory diseases.
Case Studies
- Study on Anticancer Properties : A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The researchers found that it significantly reduced cell viability and induced apoptosis through caspase activation.
- Antimicrobial Efficacy Study : Another study assessed the antimicrobial activity against various bacterial strains. The results indicated that the compound effectively inhibited bacterial growth, particularly against Staphylococcus aureus.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(5-Methyl-1H-benzoimidazol-2-yl)-butyric acid?
- Methodology : The compound can be synthesized via condensation of ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate with benzaldehyde in methanol under acidic conditions (e.g., acetic acid), followed by hydrolysis using NaOH to yield the carboxylic acid derivative . Alternative routes involve thioether formation using potassium carbonate and sodium methoxide in methanol/water systems, achieving yields up to 75% .
- Key Data : Reaction optimization includes refluxing for 2 hours, followed by extraction with ethyl acetate and crystallization at 0°C .
Q. How is purity assessed for this compound?
- Methodology : High-Performance Liquid Chromatography (HPLC) is standard, with mobile phases optimized for separating impurities. For example, impurities such as morpholino or chloroethyl-hydroxyethyl derivatives can be resolved using C18 columns and gradient elution .
- Validation : LC-MS/MS and NMR confirm structural integrity of impurities, with Q-TOF/MS providing accurate mass data .
Q. What purification techniques are effective for this compound?
- Methodology : Recrystallization from ethyl acetate/water mixtures is common. For derivatives like phthalimido analogs, acid-base partitioning (e.g., adjusting pH to 5–6 with acetic acid) enhances purity .
Advanced Research Questions
Q. How can reaction yields be improved for derivatives of this compound?
- Experimental Design : Use anhydrous magnesium chloride as a catalyst to stabilize intermediates during sulfoxide formation. Sodium methoxide in methanol improves nucleophilic substitution efficiency, as shown in analogous benzimidazole syntheses .
- Data Analysis : Kinetic studies reveal that reflux durations >2 hours reduce byproduct formation, while temperatures >60°C favor cyclization .
Q. What strategies resolve contradictions in impurity profiles across synthetic batches?
- Methodology : Employ orthogonal analytical methods:
- HPLC-PDA : Detects UV-active impurities (e.g., tetrazole byproducts).
- LC-HRMS : Identifies unknown contaminants via exact mass matching (e.g., m/z 595.73 for biphenylimidazole derivatives) .
- Case Study : In bendamustine hydrochloride, IMP01 (morpholino derivative) and IMP02 (chloroethyl-hydroxyethyl derivative) were traced to incomplete alkylation steps, resolved by optimizing reaction stoichiometry .
Q. How to design mechanistic studies for the compound’s biological activity?
- Approach :
- Docking Simulations : Model interactions with target proteins (e.g., tetrazole-containing analogs show binding to biphenyl-2-ylmethyl active sites) .
- SAR Analysis : Compare substituent effects (e.g., fluorophenyl vs. methoxyphenyl groups) on bioactivity using in vitro assays .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
